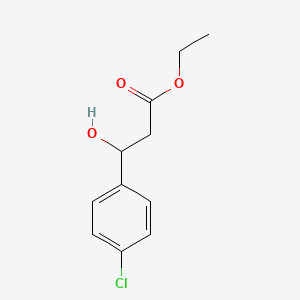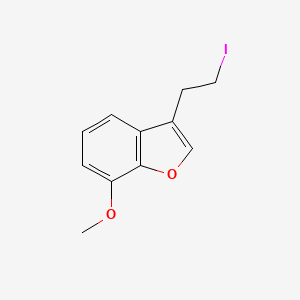
3-(2-iodoethyl)-7-methoxybenzofuran
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-iodoethyl)-7-methoxybenzofuran is an organic compound that belongs to the class of benzofurans. Benzofurans are heterocyclic compounds containing a fused benzene and furan ring. The presence of the iodoethyl and methoxy groups in the structure of this compound makes it a compound of interest in various fields of research, including organic synthesis, medicinal chemistry, and material science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-iodoethyl)-7-methoxybenzofuran typically involves the introduction of the iodoethyl group to a benzofuran core. One common method is the iodination of a suitable precursor, such as 7-methoxy-1-benzofuran, using iodine and a suitable oxidizing agent. The reaction conditions often involve the use of solvents like chloroform or dichloromethane and may require the presence of a catalyst to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
化学反应分析
Types of Reactions
3-(2-iodoethyl)-7-methoxybenzofuran can undergo various chemical reactions, including:
Substitution Reactions: The iodoethyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction Reactions: The iodoethyl group can be reduced to form ethyl derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or thiourea can be used in substitution reactions, often in the presence of a base like potassium carbonate.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide can yield azidoethyl derivatives, while oxidation with potassium permanganate can produce carboxylic acids.
科学研究应用
3-(2-iodoethyl)-7-methoxybenzofuran has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
作用机制
The mechanism of action of 3-(2-iodoethyl)-7-methoxybenzofuran involves its ability to undergo light-induced rearrangement, forming reactive intermediates that can covalently bond with nearby molecules. This property is particularly useful in the study of protein-ligand interactions, where the compound can be used to crosslink proteins upon exposure to UV light.
相似化合物的比较
Similar Compounds
(2-Iodoethyl)benzene: Similar in structure but lacks the benzofuran core.
3-(2-Iodoethyl)-3-methyl-3H-diazirine: Contains a diazirine ring instead of a benzofuran ring.
2,4,6-Tris(4-Iodophenyl)-1,3,5-trimethylbenzene: Contains multiple iodo groups and a different core structure.
Uniqueness
3-(2-iodoethyl)-7-methoxybenzofuran is unique due to the presence of both the iodoethyl and methoxy groups on a benzofuran core
属性
CAS 编号 |
796851-87-1 |
|---|---|
分子式 |
C11H11IO2 |
分子量 |
302.11 g/mol |
IUPAC 名称 |
3-(2-iodoethyl)-7-methoxy-1-benzofuran |
InChI |
InChI=1S/C11H11IO2/c1-13-10-4-2-3-9-8(5-6-12)7-14-11(9)10/h2-4,7H,5-6H2,1H3 |
InChI 键 |
HVPYKAIMDWCBRO-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=CC2=C1OC=C2CCI |
产品来源 |
United States |
Synthesis routes and methods
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![Methanesulfonamide, N-[3-[(4S)-3,4-dihydro-1-hydroxy-4-(3-methylbutyl)-3-oxo-4-[(phenylmethyl)amino]-2-naphthalenyl]-1,1-dioxido-2H-1,2,4-benzothiadiazin-7-yl]-](/img/structure/B8732817.png)
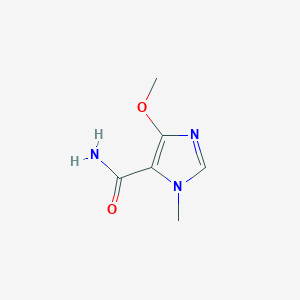
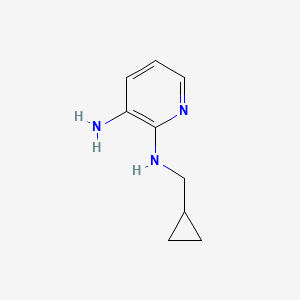
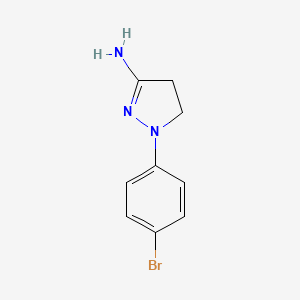
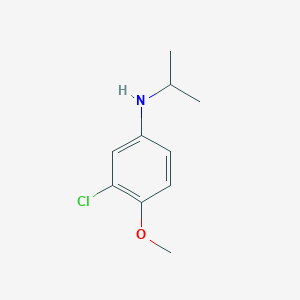
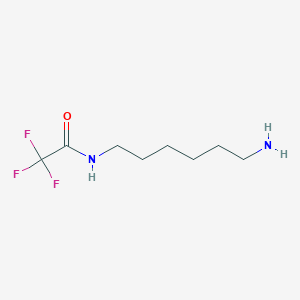
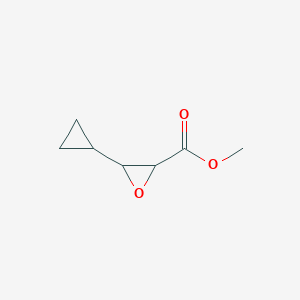
![Ethyl 2-[(methylsulfanyl)methyl]prop-2-enoate](/img/structure/B8732870.png)
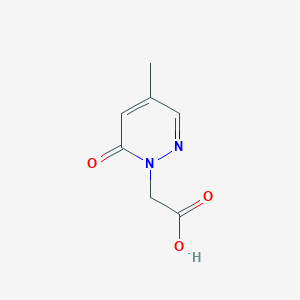
![3-[(4-Bromophenyl)methoxy]aniline](/img/structure/B8732888.png)
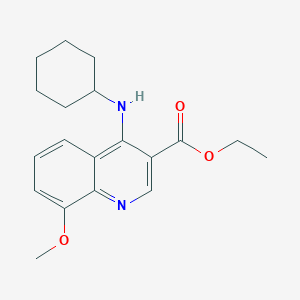
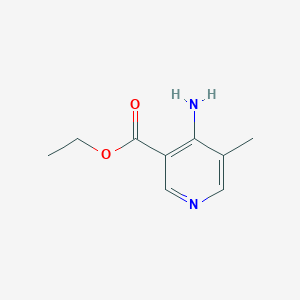
![7,7-Dimethylbicyclo[2.2.1]heptan-1-amine](/img/structure/B8732906.png)
